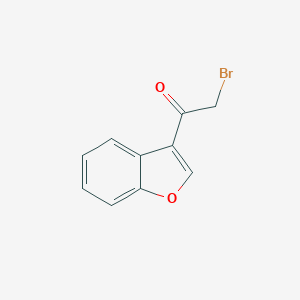

1-(1-苯并呋喃-3-基)-2-溴-1-乙酮

货号 B068388

CAS 编号:

187657-92-7

分子量: 239.06 g/mol

InChI 键: WVHFTONHSRLBGL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

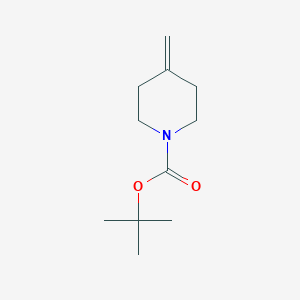

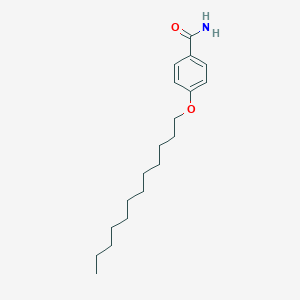

“1-(1-Benzofuran-3-yl)-2-bromo-1-ethanone” is a chemical compound that contains a benzofuran moiety. Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . It’s found in many biologically active natural and synthetic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzofuran derivatives are often synthesized through various methods such as cyclization, coupling reactions, and transition metal-catalyzed reactions .Molecular Structure Analysis

The molecular structure of this compound would consist of a benzofuran ring attached to a bromoethanone group. The benzofuran ring is a fused ring structure that includes a benzene ring and a furan ring .科学研究应用

合成与表征

- 从相应的2-(2-甲酰基苯氧基)烷酸出发,合成了含有卤素或硝基基团的新型1-(2-烷基苯并呋喃-3-基)-2-(4-甲氧基苯基)乙酮。这项研究突出了使用1-(1-苯并呋喃-3-基)-2-溴-1-乙酮衍生物合成多样化化合物的潜力 (Kwiecień & Szychowska, 2006)。

- 使用1-(1-苯并呋喃-2-基)-3-(4-羟基苯基)丙烯酮合成了一种含有香豆素侧基的甲基丙烯酸酯聚合物,展示了该化合物在聚合物合成中的实用性 (Çelik & Coskun, 2018)。

生物催化和绿色化学

- 利用巴氏杆菌对1-(苯并呋喃-2-基)乙酮进行生物还原,制备(S)-1-(苯并呋喃-2-基)乙醇,展示了在药物生产中生产手性中间体的绿色方法 (Şahin, 2019)。

光电和热性能

- 研究了从1-(1-苯并呋喃-2-基)乙酮衍生的甲基丙烯酸酯聚合物的热性能和介电性能,表明其在材料科学中的潜在应用 (Çelik & Coskun, 2018)。

- 从2-溴-1-(5-溴苯并呋喃-2-基)乙酮合成的含苯并呋喃侧基的新型甲基丙烯酸酯单体进行了聚合,并分析了其热降解动力学 (Koca, Kurt, Kırılmış, & Aydogdu, 2012)。

对映选择性合成

- 使用酵母菌对1-(苯并呋喃-2-基)乙酮进行对映选择性还原,突出了该化合物在产生光学活性羟基化合物中的作用 (Paizs et al., 2003)。

药物化学

- 研究了来自欧白芷根的新苯并呋喃衍生物对乳腺癌细胞的抑制活性,展示了苯并呋喃衍生物在药物应用中的潜在应用 (Khaleghi et al., 2011)。

材料科学

- 合成了新型聚(2‐(5‐溴苯并呋喃‐2‐基)‐2‐氧乙基甲基丙烯酸酯)并对其进行了表征,包括热降解动力学,表明其在材料科学中的潜在应用 (Koca, Kurt, Kırılmış, & Aydogdu, 2012)。

属性

IUPAC Name |

1-(1-benzofuran-3-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFTONHSRLBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380202 | |

| Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzofuran-3-yl)-2-bromoethanone | |

CAS RN |

187657-92-7 | |

| Record name | 1-(1-Benzofuran-3-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

A solution of phenyltrimethylammonium tribromide (2.47 g) in tetrahydrofuran (20 ml) was added dropwise at ambient temperature under nitrogen over 5 minutes to a stirred solution of 3-acetylbenzo[b]furan (1 g) in tetrahydrofuran (20 ml), then the mixture was stirred at ambient temperature for a further 1.5 hours, filtered, and the solvent removed in vacuo. The residue was triturated with ether, and the resulting solid was collected by filtration and dried in vacuo at ambient temperature to give 3-(2-bromoacetyl)benzo[b]furan as an off-white solid (0.25 g).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)

![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)

![2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid](/img/structure/B68343.png)

![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)